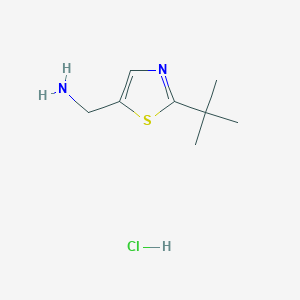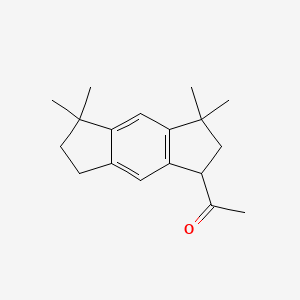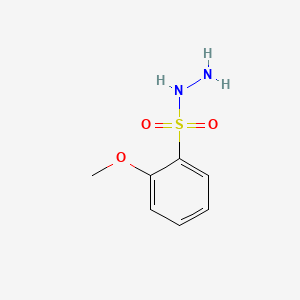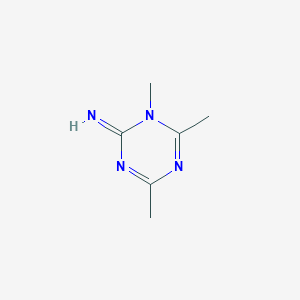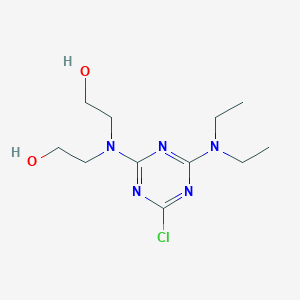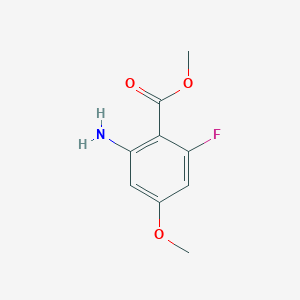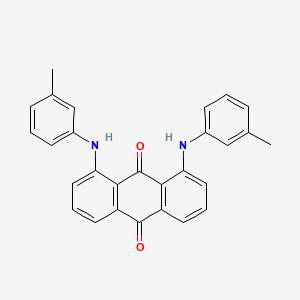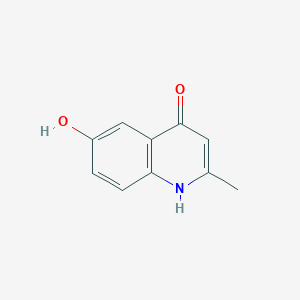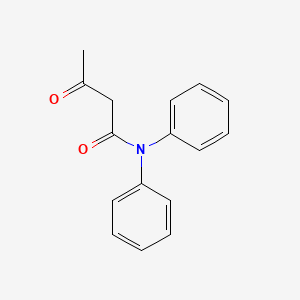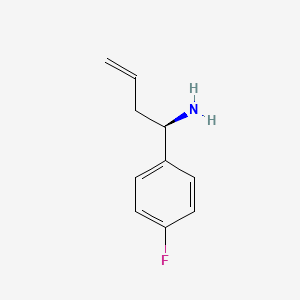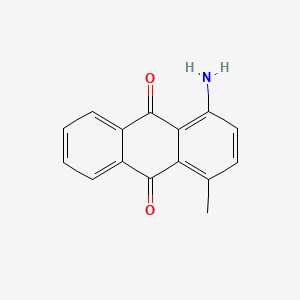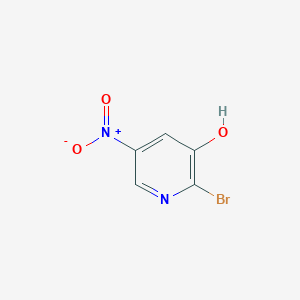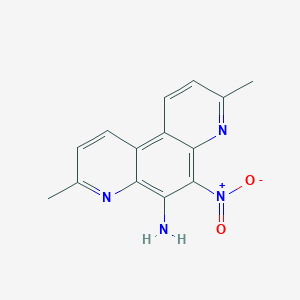
3,8-Dimethyl-6-nitro-4,7-phenanthrolin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,8-Dimethyl-6-nitro-4,7-phenanthrolin-5-amine is an organic compound belonging to the phenanthroline family. This compound is characterized by its complex aromatic structure, which includes nitro and amine functional groups. It is used in various scientific research fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dimethyl-6-nitro-4,7-phenanthrolin-5-amine typically involves multi-step organic reactions. One common method starts with the nitration of 3,8-dimethylphenanthroline, followed by the introduction of the amine group through a substitution reaction. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Nitration: The starting material, 3,8-dimethylphenanthroline, is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid. This step introduces the nitro group at the 6-position.
Amination: The nitro compound is then subjected to a reduction reaction using a reducing agent like tin(II) chloride in hydrochloric acid, converting the nitro group to an amine group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to handle the reactions under controlled conditions, ensuring consistent quality and yield.
化学反応の分析
Types of Reactions
3,8-Dimethyl-6-nitro-4,7-phenanthrolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: The nitro group can be reduced to an amine group, as mentioned in the preparation methods.
Substitution: The aromatic structure allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like tin(II) chloride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of substituted phenanthrolines.
科学的研究の応用
3,8-Dimethyl-6-nitro-4,7-phenanthrolin-5-amine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes are studied for their catalytic and electronic properties.
Biology: The compound is investigated for its potential as a fluorescent probe in biological imaging due to its aromatic structure and functional groups.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to interact with DNA and proteins.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism by which 3,8-Dimethyl-6-nitro-4,7-phenanthrolin-5-amine exerts its effects varies depending on its application:
In Coordination Chemistry: The compound acts as a bidentate ligand, coordinating with metal ions through its nitrogen atoms. This coordination can alter the electronic properties of the metal center, influencing its reactivity and stability.
In Biological Systems: The compound can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit DNA replication and transcription, leading to cell death in cancer cells.
In Organic Electronics: The compound’s aromatic structure and functional groups contribute to its electronic properties, making it suitable for use in OLEDs and OPVs.
類似化合物との比較
3,8-Dimethyl-6-nitro-4,7-phenanthrolin-5-amine can be compared with other phenanthroline derivatives:
1,10-Phenanthroline: A well-known ligand in coordination chemistry, but lacks the nitro and amine groups, making it less versatile in certain applications.
2,9-Dimethyl-1,10-phenanthroline: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and applications.
4,7-Diphenyl-1,10-phenanthroline: Another derivative with phenyl groups, used in organic electronics but with different electronic properties compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable in various research fields.
特性
CAS番号 |
116142-50-8 |
|---|---|
分子式 |
C14H12N4O2 |
分子量 |
268.27 g/mol |
IUPAC名 |
3,8-dimethyl-6-nitro-4,7-phenanthrolin-5-amine |
InChI |
InChI=1S/C14H12N4O2/c1-7-3-5-9-10-6-4-8(2)17-13(10)14(18(19)20)11(15)12(9)16-7/h3-6H,15H2,1-2H3 |
InChIキー |
WTYHXJPPHRLZLA-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C(=C3C(=C2C=C1)C=CC(=N3)C)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


